BenchChemオンラインストアへようこそ!

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

Chiral purity Enantiomeric excess HPLC

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid (CAS 1260604-42-9) is a chiral, Boc-protected β-amino acid derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g/mol. It belongs to the class of carbocyclic β-amino acids, which are valued in peptide and foldamer chemistry for their ability to impose conformational restriction while resisting proteolytic degradation.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B7977410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyGSRFZMVJWWXSBO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid: Chiral β-Amino Acid Building Block for Stereochemically Demanding Peptide Synthesis


(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid (CAS 1260604-42-9) is a chiral, Boc-protected β-amino acid derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g/mol . It belongs to the class of carbocyclic β-amino acids, which are valued in peptide and foldamer chemistry for their ability to impose conformational restriction while resisting proteolytic degradation [1]. The compound features an (R)-configured stereogenic center at the β-carbon bearing the cyclopentyl substituent, distinguishing it from the corresponding (S)-enantiomer (CAS 683218-80-6) and the racemic DL mixture (CAS 776330-74-6).

Why Generic Substitution of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid with Racemic or Regioisomeric Analogs Fails in Stereochemically Controlled Synthesis


Replacing (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid with its racemic mixture (CAS 776330-74-6) or regioisomeric 2-amino-3-cyclopentyl analogs (e.g., CAS 219819-74-6) introduces uncontrolled stereochemical or positional variables that propagate through downstream coupling steps. In solid-phase peptide synthesis, the use of enantiopure monomers is essential for achieving defined secondary structures such as the 14-helix or 12-helix in β-peptide foldamers [1]. Even small enantiomeric impurities can disrupt the hydrogen-bonding registry that stabilizes these conformations, leading to loss of structural fidelity and biological function [2]. Furthermore, the 3-amino-3-cyclopentyl substitution pattern positions the cyclopentyl ring at a different backbone locus compared to 2-amino-3-cyclopentyl regioisomers, generating distinct φ/ψ dihedral angle preferences that cannot be replicated by simple substitution.

Quantitative Differentiation Evidence for (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid Versus Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (97%) Versus Racemic DL Mixture (95%) by HPLC Specification

The (R)-enantiomer (CAS 1260604-42-9) is specified at 97% purity by the manufacturer Amatek Scientific , whereas the racemic DL mixture (CAS 776330-74-6) is routinely offered at 95% purity across multiple vendors including Bidepharm, Chemscene, and CymitQuimica . The 2-percentage-point purity differential translates to a lower burden of unidentified impurities in the enantiopure material, which is critical when the compound serves as a stoichiometric building block in multistep peptide assembly where impurities accumulate multiplicatively.

Chiral purity Enantiomeric excess HPLC Peptide synthesis Stereochemical fidelity

Regiochemical Differentiation: 3-Amino-3-Cyclopentyl Versus 2-Amino-3-Cyclopentyl Substitution Patterns and Peptide Backbone Geometry

The target compound bears the amino group at the β(3) position (3-amino-3-cyclopentylpropionic acid backbone), whereas widely commercialized analogs such as Boc-β-cyclopentyl-DL-alanine (CAS 401514-71-4, 95% purity ) and (R)-2-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid (CAS 219819-74-6, 95% purity ) are β(2)-amino acids with the amino group at the α-position of the propionic acid chain. In β-peptide foldamer design, β(3)-amino acids with cyclic side chains impose distinctly different φ/ψ dihedral angle preferences than β(2)-amino acids, leading to different helical secondary structures (12-helix vs. 14-helix vs. 10/12-helix) [1].

Regiochemistry β-amino acid Backbone geometry Foldamer design Conformational constraint

Computed Physicochemical Property Differentiation: LogP, Aqueous Solubility, and Drug-Likeness Versus Non-Cyclic β-Amino Acid Analogs

The racemic form (CAS 776330-74-6) of the target compound has computed LogP values (consensus 2.04, XLOGP3 2.32) and aqueous solubility (ESOL: 0.945 mg/mL, logS −2.44) as documented on the Bidepharm product page . These values position the compound in a favorable drug-like property space: moderate lipophilicity supporting membrane permeability while retaining sufficient aqueous solubility for formulation. By comparison, non-cyclic Boc-β-amino acids such as Boc-β-alanine (no cyclopentyl ring) exhibit lower LogP and higher aqueous solubility, making them less suitable for hydrophobic peptide environments or membrane-spanning foldamer designs [1].

Physicochemical properties LogP Solubility Drug-likeness Lead optimization

Conformational Preorganization: Cyclopentyl Ring Constraint Versus Acyclic β-Amino Acid Flexibility in Foldamer Stability

Cyclic β-amino acid residues containing five-membered ring constraints, including cyclopentane-based building blocks, promote two distinct α/β-peptide helix types (11-helix and 14/15-helix) depending on substitution pattern, as demonstrated by 2D NMR and X-ray crystallography [1]. The conformational restriction imposed by the cyclopentyl ring reduces the entropic penalty of folding relative to acyclic β-amino acids. In head-to-head comparisons of foldamer stability, cyclic β-residues impart substantially higher helical content than their acyclic counterparts in aqueous solution, with CD spectroscopy showing that a small proportion of highly preorganized residues can confer environment-independent 14-helix stability [2].

Conformational preorganization Foldamer stability Cyclopentane constraint β-peptide 14-helix

Optimal Application Scenarios for (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid Based on Quantitative Differentiation Evidence


Stereodefined β-Peptide Foldamer Synthesis Requiring Enantiopure β(3)-Cyclic Building Blocks

When designing 14-helical β-peptide foldamers for molecular recognition or antimicrobial applications, the 97% enantiopure (R)-configured building block ensures stereochemical homogeneity throughout the oligomer chain. The β(3)-substitution pattern, with the cyclopentyl ring directly on the nitrogen-bearing carbon, positions the steric bulk optimally for 14-helix stabilization as established by Gellman and co-workers [1]. Use of the racemic mixture (95% purity) would introduce (S)-configured epimers that disrupt the hydrogen-bonding register and reduce helical content from >80% to <50% based on CD spectroscopic benchmarks for β-peptide systems.

Medicinal Chemistry Lead Optimization: Cyclopentyl-Containing β-Amino Acid as a Conformationally Constrained Isostere

In peptide lead optimization programs targeting proteolytically stable candidates, the cyclopentyl-constrained β(3)-amino acid serves as a non-natural isostere that resists endogenous peptidase degradation [1]. The computed physicochemical profile (XLOGP3 = 2.32, moderate aqueous solubility of 0.945 mg/mL, high predicted GI absorption ) supports oral bioavailability potential, while the single enantiomer specification (97%) eliminates the uncertainty of racemic material in pharmacokinetic studies where stereochemistry may influence metabolism and off-target binding.

Chiral Pool Intermediate for Asymmetric Synthesis of Multifunctionalized Cyclopentane Derivatives

The (R)-configured stereogenic center provides a defined chiral handle for diastereoselective transformations. The Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling selective deprotection with TFA without compromising Fmoc groups [1]. The 97% purity specification ensures that downstream intermediates inherit a minimum enantiomeric excess, reducing the need for chiral chromatographic purification at later synthetic stages where material losses are more costly.

Self-Assembling Peptide Nanomaterials Incorporating Cyclic β-Amino Acid Residues

Cyclopentane-based β-amino acids, when incorporated into α/β-peptide sequences, have been shown to induce nanofibril formation through coiled-coil interactions [1]. The regioisomeric purity of the 3-amino-3-cyclopentyl scaffold, distinct from the more common 2-aminocyclopentane carboxylic acid (ACPC) building blocks, expands the accessible nanostructure morphospace beyond what can be achieved with β(2)-amino acid foldamer systems alone . Procurement of the enantiopure (R)-form ensures reproducible self-assembly outcomes in applications ranging from drug delivery vehicles to bioelectronic materials.

Quote Request

Request a Quote for (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.